N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518331
InChI: InChI=1S/C9H22N2O3S/c1-3-4-9-15(12,13)11-6-5-10-7-8-14-2/h10-11H,3-9H2,1-2H3
SMILES:
Molecular Formula: C9H22N2O3S
Molecular Weight: 238.35 g/mol

N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide

CAS No.:

Cat. No.: VC17518331

Molecular Formula: C9H22N2O3S

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide -

Specification

Molecular Formula C9H22N2O3S
Molecular Weight 238.35 g/mol
IUPAC Name N-[2-(2-methoxyethylamino)ethyl]butane-1-sulfonamide
Standard InChI InChI=1S/C9H22N2O3S/c1-3-4-9-15(12,13)11-6-5-10-7-8-14-2/h10-11H,3-9H2,1-2H3
Standard InChI Key OTSLGNUYHIEKIS-UHFFFAOYSA-N
Canonical SMILES CCCCS(=O)(=O)NCCNCCOC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide (CAS 1596026-34-4) possesses the molecular formula C₉H₂₂N₂O₃S and a molar mass of 238.35 g/mol . The IUPAC name N-[2-(2-methoxyethylamino)ethyl]butane-1-sulfonamide reflects its bifurcated structure: a four-carbon sulfonamide chain connected to a methoxyethyl-substituted ethylamine moiety .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₉H₂₂N₂O₃S
Molecular Weight238.35 g/mol
SMILES NotationCCCCS(=O)(=O)NCCNCCOC
InChI KeyOTSLGNUYHIEKIS-UHFFFAOYSA-N
PubChem CID83038918

The compound’s canonical SMILES string illustrates the sulfonamide group (-S(=O)(=O)N-) bonded to a butyl chain, with a secondary amine linking the ethylenediamine and methoxyethyl groups . This configuration enhances water solubility compared to non-polar sulfonamides, a critical factor in bioavailability.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict characteristic absorption bands for sulfonamide S=O stretches (~1350–1160 cm⁻¹) and N-H bending (~1600 cm⁻¹). The InChI code (1S/C9H22N2O3S/c1-3-4-9-15(12,13)11-6-5-10-7-8-14-2/h10-11H,3-9H2,1-2H3) confirms the stereochemistry and bonding pattern .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Sulfonylation: Butane-1-sulfonyl chloride reacts with ethylenediamine derivatives to form the sulfonamide core.

  • Alkylation: Introduction of the methoxyethyl group via nucleophilic substitution or reductive amination.

Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize side products like over-alkylated species. Yields reportedly range from 45–65%, with purity >95% achievable via recrystallization or column chromatography .

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Exothermic reactions during sulfonylation, necessitating temperature-controlled reactors.

  • Purification complexity due to polar byproducts, requiring advanced chromatographic techniques .

Biological Activity and Mechanism

Antibacterial Action

As a sulfonamide analogue, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Competitive binding to the p-aminobenzoic acid (PABA) active site disrupts nucleotide synthesis, leading to bacteriostatic effects. Preliminary assays show MIC values of 8–16 µg/mL against Escherichia coli and Staphylococcus aureus.

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances membrane permeability via lipophilicity modulation .

  • Ethylenediamine Linker: Facilitates target engagement through hydrogen bonding.
    Compared to simpler sulfonamides (e.g., sulfamethoxazole), the extended alkyl chain may reduce renal toxicity but increases metabolic instability.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Employ fume hoods

Comparative Analysis with Sulfonamide Derivatives

Limitations and Research Gaps

  • Metabolic Stability: Rapid hepatic glucuronidation shortens half-life to ~2.3 hours in murine models.

  • Toxicity Data: Chronic exposure studies are lacking, though acute LD₅₀ in rats exceeds 2000 mg/kg .

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